molecular formula C12H13N3O4 B1400279 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one CAS No. 959615-76-0

4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one

Cat. No. B1400279
M. Wt: 263.25 g/mol
InChI Key: RXHRUCDNIPALRC-UHFFFAOYSA-N
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Description

The compound “4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one” is a complex organic molecule. It contains a pyrido[3,2-b]pyrazin-3(4h)-one core, which is a type of heterocyclic compound. This core is substituted at the 4-position with a (1,3-dioxolan-2-yl)methyl group and at the 6-position with a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[3,2-b]pyrazin-3(4h)-one core, a (1,3-dioxolan-2-yl)methyl group, and a methoxy group . The exact 3D conformation would depend on the specific stereochemistry at each chiral center in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrido[3,2-b]pyrazin-3(4h)-one core and the (1,3-dioxolan-2-yl)methyl and methoxy substituents. The exact reactions that this compound could undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the (1,3-dioxolan-2-yl)methyl and methoxy groups could impact its solubility, while the pyrido[3,2-b]pyrazin-3(4h)-one core could influence its stability and reactivity .

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

Chromones and their derivatives, including compounds like "4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one," have been recognized for their potent antioxidant properties. These compounds are known to neutralize active oxygen species and interrupt free radical processes, thereby delaying or inhibiting cellular impairment that leads to diseases. The radical scavenging activity of these compounds is crucial for their physiological activities, which encompass anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The presence of specific functional groups, such as the double bond, carbonyl group, and hydroxyl groups, plays a significant role in enhancing their radical scavenging potential (Yadav et al., 2014).

Pharmacological Effects of Pyrazine Derivatives

Pyrazine derivatives, a class to which "4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one" belongs, have been extensively studied for their diverse pharmacological properties. These compounds have shown a wide range of pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. The structural diversity and pharmacological activities of pyrazine derivatives have attracted significant research interest, indicating their potential for developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Synthesis of Heterocycles

The reactivity of certain pyrazine derivatives has been harnessed in the synthesis of a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have significant implications in the development of pharmaceuticals, dyes, and other industrially relevant materials. The unique reactivity of these pyrazine derivatives under mild reaction conditions facilitates the generation of versatile compounds from a broad range of precursors, showcasing their utility in organic synthesis and material science (Gomaa & Ali, 2020).

Antioxidant Activity Assessment

The study of antioxidants, including pyrazine derivatives, involves various analytical methods to determine antioxidant activity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are critical in evaluating the efficacy of these compounds in neutralizing free radicals. Such assessments are vital for understanding the potential health benefits of these compounds and their applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific data, it’s difficult to predict its toxicity, flammability, or environmental impact .

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, studies could focus on its pharmacological activity, toxicity, and therapeutic potential .

properties

IUPAC Name

4-(1,3-dioxolan-2-ylmethyl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-17-9-3-2-8-12(14-9)15(10(16)6-13-8)7-11-18-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHRUCDNIPALRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=O)N2CC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one

Synthesis routes and methods

Procedure details

To a solution of 0.20 g of 3-amino-2-(1,3-dioxolan-2-ylmethyl)amino-6-methoxypyridine in 2 mL of dioxane, 0.22 g of a 45 to 50% toluene solution of ethyl oxoacetate was added, and the mixture was stirred at room temperature for 2 hours and then left overnight. Thereto was added 36 mg of 60% sodium hydride, and the mixture was stirred at room temperature for 30 minutes. To the reaction mixture, water and ethyl acetate were added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with hexane:ethyl acetate=100:0 to 50:50 to obtain 36 mg of 4-(1,3-dioxolan-2-ylmethyl)-6-methoxypyrido (2,3-b)pyrazin-3(4H)-one as a light brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one

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